Lipophilicity Comparison with 2-Amino-5-nitropyridine
The 4‑ethoxy substitution increases computed lipophilicity compared to the unsubstituted parent scaffold 2‑amino‑5‑nitropyridine. The target compound has an XLogP3 of 0.7 [1], while 2‑amino‑5‑nitropyridine has an XLogP3 of 0.5 [2]. This difference of +0.2 log units indicates improved membrane partitioning potential.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 2‑Amino‑5‑nitropyridine (CAS 4214‑76‑0): XLogP3 = 0.5 |
| Quantified Difference | Δ XLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019 release |
Why This Matters
Higher lipophilicity generally correlates with improved passive membrane permeability, making 4‑ethoxy‑5‑nitro‑2‑pyridinamine a better candidate for cell‑based assays and in‑vivo studies where cellular uptake is critical.
- [1] PubChem Compound Summary for CID 10845173, 4-Ethoxy-5-nitro-2-pyridinamine. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem Compound Summary for CID 16663, 2-Amino-5-nitropyridine. National Center for Biotechnology Information (NCBI). View Source
